1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one
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Overview
Description
1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one is an organic compound with a complex structure It is a derivative of indanone, characterized by the presence of multiple methyl groups and a hexahydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with indanone and methyl ethyl ketone.
Reaction Conditions: Under acidic conditions, indanone reacts with methyl ethyl ketone to form a methyl ketone derivative.
Catalytic Hydrogenation: The methyl ketone derivative undergoes catalytic hydrogenation in the presence of hydrogen gas to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1H-Cyclopropa[a]naphthalene: This compound shares a similar hydrocarbon framework but differs in its functional groups and overall structure.
1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7(4aH)-one: Another structurally related compound with distinct chemical properties.
3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene: This compound has a similar hexahydro structure but varies in its substituents and chemical behavior.
Uniqueness: 1-(2,3,3a,4,5,6-Hexahydro-1,1,3-trimethyl-1H-inden-5-yl)ethan-1-one is unique due to its specific arrangement of methyl groups and the hexahydroindenyl moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
77628-62-7 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(1,1,3-trimethyl-2,3,3a,4,5,6-hexahydroinden-5-yl)ethanone |
InChI |
InChI=1S/C14H22O/c1-9-8-14(3,4)13-6-5-11(10(2)15)7-12(9)13/h6,9,11-12H,5,7-8H2,1-4H3 |
InChI Key |
WXBXKFWYTYPIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CCC(CC12)C(=O)C)(C)C |
Origin of Product |
United States |
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